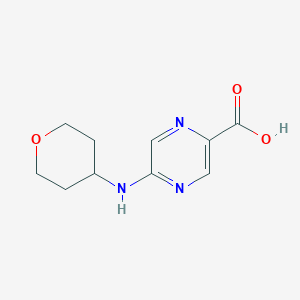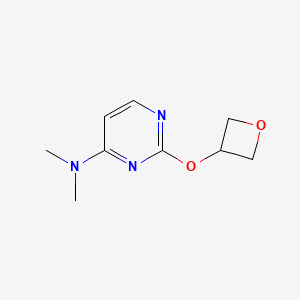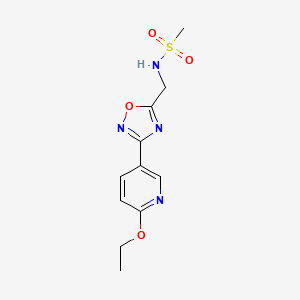
5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid is involved in complex synthesis processes and chemical reactions leading to various derivatives with potential applications. For instance, the synthesis of pyrazole derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid involves reactions with hydrazines, leading to compounds with antibacterial activities (Bildirici, Şener, & Tozlu, 2007). Additionally, the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides showcases the versatility of pyrazine derivatives in organic synthesis, with potential implications for electronic and nonlinear optical properties (Ahmad et al., 2021).
Coordination Chemistry and Frameworks
Pyrazine derivatives play a crucial role in coordination chemistry, forming complexes with metals that have unique structural properties. For example, oxidovanadium(IV) complexes with pyrazine derivatives exhibit distinct behaviors in solid states and aqueous solutions, which could have implications for biotransformation and potential medical applications (Koleša-Dobravc et al., 2014).
Biological Applications
Research also extends into the biological applications of pyrazine derivatives. The bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. illustrates the potential for producing valuable compounds for antituberculous agents through biotransformation processes (Wieser, Heinzmann, & Kiener, 1997). Additionally, novel 1H-pyrazole derivatives containing an aryl sulfonate moiety demonstrate promising anti-inflammatory and antimicrobial activities, highlighting the therapeutic potential of pyrazine derivatives (Kendre et al., 2013).
Material Science and Film Formation
In material science, amphiphilic compounds with a pyrazine nucleus have shown capabilities for forming monolayers and Langmuir–Blodgett films, suggesting applications in nanotechnology and materials engineering (Takehara et al., 1989).
Crystallography and Polymorphism
The study of pyrazinic acid's monoclinic polymorph provides insights into the crystalline structures of pyrazine derivatives, which could have implications for the development of new materials and the understanding of molecular interactions (Shi, Wu, & Xing, 2006).
Safety and Hazards
The safety data sheet for a similar compound, Pyrazine-2-carboxylic acid, suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be ingested . If contact occurs, the affected area should be rinsed immediately with plenty of water . If inhaled, the individual should be moved to fresh air . In case of ingestion, vomiting should not be induced, and medical attention should be sought .
Eigenschaften
IUPAC Name |
5-(oxan-4-ylamino)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-10(15)8-5-12-9(6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKBZWMJATYFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2526361.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2526363.png)

![N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2526366.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B2526368.png)



![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone](/img/structure/B2526375.png)
